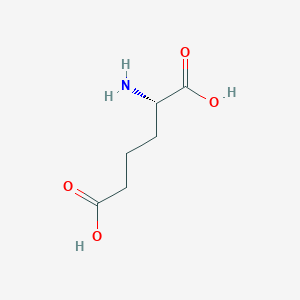

L-2-Aminoadipic acid

Descripción general

Descripción

El ácido L-2-aminoadípico, también conocido como ácido (S)-2-aminohexanodioico, es un aminoácido no proteico que juega un papel significativo en la vía de degradación de la lisina. Es un análogo estructural de la glutamina y participa en varios procesos metabólicos. Este compuesto es de interés debido a sus posibles implicaciones en trastornos metabólicos y su papel como biomarcador del riesgo de diabetes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido L-2-aminoadípico se puede sintetizar a través de varios métodos. Un enfoque común implica la fermentación microbiana de la lisina. El proceso incluye el catabolismo de la lisina a través de las vías de la sacaropina y el ácido pipecolínico . Otro método implica la síntesis química a partir del ácido adípico a través de una serie de reacciones que incluyen la aminación y la hidrólisis .

Métodos de producción industrial: La producción industrial del ácido L-2-aminoadípico a menudo se basa en la fermentación microbiana debido a su eficiencia y respeto al medio ambiente. El proceso implica el uso de cepas genéticamente modificadas de Escherichia coli para mejorar el rendimiento de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido L-2-aminoadípico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar 2-aminoadipato semialdehído.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amino.

Sustitución: Puede participar en reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones varían según el sustituyente que se introduce, pero normalmente implican catalizadores y disolventes específicos

Productos principales:

Oxidación: 2-aminoadipato semialdehído.

Reducción: Diversos derivados de amino.

Sustitución: Los productos dependen del sustituyente introducido

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

N-Cbz-D-Asparagine plays a significant role in the synthesis of peptides. Its protective Cbz group allows for selective reactions during peptide assembly, facilitating the introduction of complex structures without premature side reactions.

Case Study: Late-Stage Modifications

A study demonstrated the use of N-Cbz-D-Asparagine in late-stage C(sp3)–H arylation of peptides. This method allows for efficient modifications without the need for additional directing groups, showcasing its utility in creating novel peptide motifs essential for drug development . The ability to perform site-selective modifications enhances the therapeutic potential of peptides that target specific biological pathways.

Drug Development

The incorporation of N-Cbz-D-Asparagine into peptide sequences has implications for drug design, particularly in creating peptidomimetics that exhibit improved stability and bioavailability.

Case Study: Azapeptide Synthesis

Research highlighted the use of N-Cbz-D-Asparagine as a building block in synthesizing azapeptides—peptides where one or more carbon atoms are replaced by nitrogen. These azapeptides show promise as therapeutics due to their enhanced resistance to enzymatic degradation. The study reported successful incorporation of N-Cbz-D-Asparagine into peptide sequences that exhibited prolonged activity in biological systems .

Biochemical Studies

N-Cbz-D-Asparagine is also utilized in biochemical assays to study protein interactions and enzymatic activities. Its ability to mimic natural asparagine while providing a protective group makes it valuable in experimental setups.

Case Study: Protein Interaction Studies

In a study examining protein-protein interactions, researchers employed N-Cbz-D-Asparagine to modify peptide sequences that interacted with specific receptors. The modified peptides demonstrated altered binding affinities, providing insights into the mechanisms governing these interactions . This application underscores the importance of N-Cbz-D-Asparagine in elucidating biochemical pathways.

Data Tables

The following tables summarize key findings related to the applications of N-Cbz-D-Asparagine:

Mecanismo De Acción

El ácido L-2-aminoadípico ejerce sus efectos principalmente a través de su interacción con las vías metabólicas. Inhibe enzimas como la glutamina sintetasa y la γ-glutamilcisteína sintetasa, que son cruciales para el metabolismo de los aminoácidos . Además, modula el metabolismo de la glucosa y se ha demostrado que aumenta la secreción de insulina, lo que influye en la homeostasis de la glucosa .

Compuestos similares:

- Ácido L-2-aminobutírico

- Ácido L-glutámico

- Ácido L-aspártico

- Ácido D-2-aminoadípico

Comparación: El ácido L-2-aminoadípico es único debido a su papel específico en la vía de degradación de la lisina y su potencial como biomarcador del riesgo de diabetes. A diferencia del ácido L-glutámico y el ácido L-aspártico, que son aminoácidos proteicos, el ácido L-2-aminoadípico no es proteico y tiene funciones metabólicas distintas .

Comparación Con Compuestos Similares

- L-2-Aminobutyric acid

- L-Glutamic acid

- L-Aspartic acid

- D-2-Aminoadipic acid

Comparison: L-2-Aminoadipic acid is unique due to its specific role in the lysine degradation pathway and its potential as a biomarker for diabetes risk. Unlike L-Glutamic acid and L-Aspartic acid, which are proteinogenic amino acids, this compound is non-proteinogenic and has distinct metabolic functions .

Actividad Biológica

L-2-Aminoadipic acid (2-AAA) is a significant metabolite involved in various biological processes, particularly in the context of metabolic disorders such as obesity and diabetes. This article compiles recent research findings, case studies, and data tables that elucidate the biological activities and potential therapeutic implications of 2-AAA.

Overview of this compound

This compound is an intermediate in the lysine degradation pathway and is produced through oxidative stress. It has been identified as a biomarker for several metabolic conditions, including obesity and type 2 diabetes mellitus (T2D) . The compound's biological activities are primarily linked to its role in glucose metabolism, adipogenesis, and insulin signaling.

Biological Activities

1. Role in Metabolism

- Obesity and Diabetes : Recent studies have shown that 2-AAA plays a protective role against obesity and diabetes by activating β3 adrenergic receptor (β3AR) signaling. This activation leads to increased energy expenditure, enhanced lipolysis, and improved glucose homeostasis . In mouse models, administration of 2-AAA resulted in significant reductions in body fat mass and improvements in metabolic parameters .

2. Insulin Sensitivity

- Elevated levels of 2-AAA have been associated with insulin resistance. In experimental models, excess 2-AAA was found to impair insulin signaling pathways, contributing to abnormal gluconeogenesis . This suggests that while 2-AAA may have beneficial effects at certain concentrations, elevated levels could indicate metabolic dysfunction.

3. Biomarker for Diabetes Risk

- A nested case-control study from the Framingham Heart Study indicated that individuals with higher concentrations of 2-AAA had a more than fourfold increased risk of developing diabetes compared to those with lower levels . This finding positions 2-AAA as a potential biomarker for early detection of diabetes risk.

Case Studies

Case Study 1: Metabolic Effects on Mice

A study evaluated the effects of 2-AAA on lipid metabolism in mice fed high-fat diets (HFD). Mice treated with 2-AAA exhibited:

- Decreased body weight and fat mass.

- Lower serum leptin levels.

- Significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) .

Case Study 2: Human Metabolomics

In a metabolomics study involving 188 individuals who developed diabetes, it was found that high levels of 2-AAA were not correlated with other known diabetic biomarkers, suggesting it reflects a unique metabolic pathway distinct from other amino acids .

Table 1: Effects of this compound on Metabolic Parameters in Mice

| Parameter | Control Group | 2-AAA Treated Group |

|---|---|---|

| Body Weight (g) | 30 ± 5 | 24 ± 4 |

| Fat Mass (%) | 25 ± 3 | 15 ± 3 |

| Serum Leptin (ng/mL) | 12 ± 1 | 8 ± 1 |

| Total Cholesterol (mg/dL) | 150 ± 20 | 120 ± 15 |

| Triglycerides (mg/dL) | 100 ± 10 | 70 ± 5 |

Table 2: Correlation of this compound Levels with Diabetes Risk Factors

| Factor | Correlation Coefficient (r) | p-value |

|---|---|---|

| BMI | +0.75 | <0.0001 |

| Insulin Levels | +0.68 | <0.0004 |

| HOMA-IR | +0.70 | <0.0004 |

| HDL-C | -0.45 | <0.0105 |

Propiedades

IUPAC Name |

(2S)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017096 | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.2 mg/mL | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-90-7 | |

| Record name | L-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Aminoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADIPIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 198 °C | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.